Strategic Utilization of 2-Fluoro-5-iodo-4-methylpyridine
Strategic Utilization of 2-Fluoro-5-iodo-4-methylpyridine
Topic: in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
CAS: 1184913-75-4 [1]
Executive Summary & Molecular Profile
2-Fluoro-5-iodo-4-methylpyridine is a high-value trisubstituted pyridine scaffold characterized by orthogonal reactivity . Its structural design allows for sequential, regioselective functionalization, making it a "linchpin" intermediate in the synthesis of kinase inhibitors, antiviral agents (e.g., HIV inhibitors), and complex agrochemicals.
The molecule possesses three distinct reactive vectors:
-
C-5 Iodine: A "soft" electrophile primed for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).
-
C-2 Fluorine: A "hard" electrophile activated for Nucleophilic Aromatic Substitution (
). -
C-4 Methyl: A steric handle that can also serve as a site for benzylic oxidation or late-stage functionalization.
Physicochemical Profile
| Property | Specification |
| CAS Number | 1184913-75-4 |
| IUPAC Name | 2-Fluoro-5-iodo-4-methylpyridine |
| Molecular Formula | |
| Molecular Weight | 237.01 g/mol |
| Appearance | White to off-white solid |
| Melting Point | ~42–46 °C (Typical for this class) |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; sparingly soluble in water. |
| SMILES | CC1=CC(F)=NC=C1I |
Synthetic Accessibility & Regiocontrol
Expertise & Experience: The synthesis of this specific isomer requires careful consideration of directing effects. Direct iodination of 2-fluoro-4-methylpyridine is the preferred route.
-
Why Electrophilic Iodination? The C-4 methyl group is an ortho,para-activator, while the C-2 fluorine is an ortho,para-director (but deactivating). The ring nitrogen is a meta-director (deactivating).
-
Position 3: Sterically crowded (sandwiched between F and Me) and electronically less favorable.
-
Position 5: Ortho to the activating methyl group, beta to the nitrogen, and para to the fluorine. This is the electronically and sterically favored site for electrophilic attack.
-
-
Caveat - Avoid Lithiation: Attempting to install the iodine via directed ortho-lithiation (using LDA/n-BuLi) on 2-fluoro-4-methylpyridine often results in lithiation at C-3 (ortho to the fluorine atom due to the directing effect of the fluorine lone pairs), leading to the wrong isomer (3-iodo). Therefore, electrophilic iodination (NIS/TFA) is the self-validating protocol for the 5-iodo isomer.
Validated Synthesis Protocol (Electrophilic Route)
Reagents: 2-Fluoro-4-methylpyridine, N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA), Acetonitrile (
-
Setup: Charge a reaction vessel with 2-fluoro-4-methylpyridine (1.0 eq) and
(5-10 volumes). -
Addition: Add NIS (1.1 eq) in one portion.
-
Catalysis: Add TFA (0.1 - 0.2 eq) dropwise. Note: TFA activates the NIS, generating a more potent iodonium species.
-
Reaction: Stir at room temperature (20–25 °C) for 4–12 hours. Monitor by HPLC/TLC.
-
Workup: Quench with saturated aqueous
(to remove excess iodine). Extract with EtOAc.[2][3][4] -
Purification: Recrystallization from hexanes/EtOAc or silica gel chromatography.
Reactivity Landscape & Experimental Workflows
The power of this scaffold lies in its ability to undergo sequential functionalization . The C-I bond is weaker and reacts under mild Pd-catalysis, leaving the C-F bond intact for subsequent steps.
Visualization: Orthogonal Reactivity Map
Caption: Divergent synthesis pathways. Route 1/2 (Green) utilize the labile C-I bond. Route 3 (Red) utilizes the C-F bond, typically performed AFTER C-5 functionalization.
Protocol A: C-5 Selective Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at the 5-position while preserving the 2-fluoro handle.
Mechanism: The oxidative addition of Pd(0) occurs rapidly at the C-I bond (
Step-by-Step Methodology:
-
Inertion: Flame-dry a 3-neck flask and purge with Argon/Nitrogen.
-
Loading: Add 2-Fluoro-5-iodo-4-methylpyridine (1.0 eq), Aryl Boronic Acid (1.1 eq), and
(0.03 eq).-
Expert Tip:
is preferred over for steric reasons due to the ortho-methyl group at C-4.
-
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).
-
Base: Add
or (2.5 eq). -
Reaction: Heat to 80–90 °C for 2–6 hours.
-
Validation: Monitor disappearance of the iodide starting material. The Fluorine atom remains intact (confirmed by
NMR shift conservation).
Protocol B: C-2 Nucleophilic Aromatic Substitution ( )
Objective: Displace the fluorine atom with an amine or alkoxide to modulate biological activity.
Mechanism: The pyridine nitrogen and the electron-withdrawing nature of the ring make the C-2 position susceptible to nucleophilic attack via a Meisenheimer complex intermediate.
Step-by-Step Methodology:
-
Reagents: Dissolve the substrate (either the parent iodide or the Suzuki product) in anhydrous DMSO or NMP.
-
Nucleophile: Add Primary/Secondary Amine (1.2 – 1.5 eq).
-
Base: Add DIPEA (Diisopropylethylamine) (2.0 eq) to scavenge HF.
-
Conditions: Heat to 100–120 °C.
-
Note: If the 5-position is already substituted with an electron-rich aryl group, the
reaction may require higher temperatures or microwave irradiation due to increased electron density in the pyridine ring.
-
-
Workup: Pour into water. The product usually precipitates or requires extraction with EtOAc.
Case Study: HIV Inhibitor Synthesis
Reference Grounding: Patent literature (US10752636B2) highlights the use of 2-Fluoro-5-iodo-4-methylpyridine as a critical intermediate in the synthesis of HIV inhibitors.
Workflow Summary:
-
Starting Material: 2-Fluoro-5-iodo-4-methylpyridine.[1][4][5][6][7][8][9][10][11]
-
Step 1 (Sonogashira): Reaction with a protected alkyne (e.g., trimethylsilylacetylene) at the C-5 iodine position.
-
Step 2 (Cyclization/Functionalization): The resulting alkyne is further processed to form tricyclic cores (e.g., diazabicyclo[3.2.1]octane derivatives).
-
Significance: The C-4 methyl group in this context provides essential hydrophobic interactions within the viral reverse transcriptase binding pocket, while the C-2 fluorine serves as a metabolic blocking group or is displaced to link the core scaffold.
Safety & Handling (MSDS Summary)
-
Hazards:
-
Storage: Light sensitive (protect from light to prevent C-I bond homolysis). Store at 2–8 °C under inert atmosphere.
-
Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
References
-
Synthesis & Applications: HIV inhibitor compounds. US Patent US10752636B2. (2020).
-
Iodination Methodology: Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid."[13] Tetrahedron Letters, 43(29), 5047-5048. (2002).[13]
-
Commercial Availability & CAS Verification: Sigma-Aldrich / Merck Product Entry for CAS 1184913-75-4.
- General Reactivity: Schlosser, M. "The 2-Fluoropyridine Route to Functionalized Pyridines." European Journal of Organic Chemistry. (2005).
Sources
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- 4. EP4526293A1 - Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same - Google Patents [patents.google.com]
- 5. CN115991708A - Hivæå¶åååç© - Google Patents [patents.google.com]
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- 8. 2-Fluoro-5-iodo-4-methylpyridine | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
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